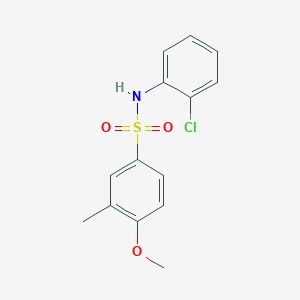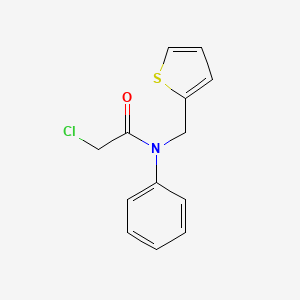
N-(2-chlorophenyl)-4-methoxy-3-methylbenzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-chlorophenyl)-4-methoxy-3-methylbenzenesulfonamide, also known as Meclofenamic acid, is a nonsteroidal anti-inflammatory drug (NSAID) that is used to treat pain, inflammation, and fever. It is a member of the fenamate group of NSAIDs and is structurally related to other drugs such as mefenamic acid and flufenamic acid.
Mécanisme D'action
N-(2-chlorophenyl)-4-methoxy-3-methylbenzenesulfonamide acid works by inhibiting the activity of cyclooxygenase (COX) enzymes, which are involved in the production of prostaglandins. Prostaglandins are lipid molecules that play a role in inflammation, pain, and fever. By inhibiting the production of prostaglandins, N-(2-chlorophenyl)-4-methoxy-3-methylbenzenesulfonamide acid reduces inflammation and pain.
Biochemical and Physiological Effects:
N-(2-chlorophenyl)-4-methoxy-3-methylbenzenesulfonamide acid has been shown to have a number of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells and to have antimicrobial activity against a number of bacterial and fungal species. N-(2-chlorophenyl)-4-methoxy-3-methylbenzenesulfonamide acid has also been shown to have a neuroprotective effect in animal models of neurodegenerative diseases.
Avantages Et Limitations Des Expériences En Laboratoire
N-(2-chlorophenyl)-4-methoxy-3-methylbenzenesulfonamide acid has a number of advantages for use in laboratory experiments. It is readily available and relatively inexpensive. It has also been extensively studied, so there is a large body of literature on its properties and effects. However, N-(2-chlorophenyl)-4-methoxy-3-methylbenzenesulfonamide acid has some limitations for use in laboratory experiments. It can be toxic at high doses, and its effects can be influenced by a number of factors, including age, sex, and disease state.
Orientations Futures
There are a number of future directions for research on N-(2-chlorophenyl)-4-methoxy-3-methylbenzenesulfonamide acid. One area of interest is its potential use in the treatment of neurodegenerative diseases such as Alzheimer's disease. Another area of interest is its potential use in the treatment of cancer, either alone or in combination with other drugs. Additionally, further research is needed to better understand the mechanisms underlying the antimicrobial activity of N-(2-chlorophenyl)-4-methoxy-3-methylbenzenesulfonamide acid.
Méthodes De Synthèse
N-(2-chlorophenyl)-4-methoxy-3-methylbenzenesulfonamide acid can be synthesized through a multi-step process that involves the reaction of 2-chloroaniline with p-anisidine to form N-(2-chlorophenyl)-4-methoxyaniline. This compound is then reacted with chlorosulfonic acid to form N-(2-chlorophenyl)-4-methoxyanilinesulfonic acid, which is then treated with sodium hydroxide to form the final product, N-(2-chlorophenyl)-4-methoxy-3-methylbenzenesulfonamide acid.
Applications De Recherche Scientifique
N-(2-chlorophenyl)-4-methoxy-3-methylbenzenesulfonamide acid has been extensively studied for its anti-inflammatory and analgesic properties. It has been shown to inhibit the production of prostaglandins, which are involved in the inflammatory response. N-(2-chlorophenyl)-4-methoxy-3-methylbenzenesulfonamide acid has also been shown to have antitumor and antimicrobial activities.
Propriétés
IUPAC Name |
N-(2-chlorophenyl)-4-methoxy-3-methylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14ClNO3S/c1-10-9-11(7-8-14(10)19-2)20(17,18)16-13-6-4-3-5-12(13)15/h3-9,16H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AAGMMFHSZBIRKT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)S(=O)(=O)NC2=CC=CC=C2Cl)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14ClNO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-ethyl-6-[(2-fluorophenyl)methylamino]-N-phenylpyridine-3-sulfonamide](/img/structure/B7499154.png)


![3-[Methyl-(5-methylthiophen-2-yl)sulfonylamino]propanoic acid](/img/structure/B7499164.png)

![5-methyl-N-([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine](/img/structure/B7499176.png)


![3-bromo-4-methoxy-N-methyl-N-[(1-methylpyrazol-4-yl)methyl]benzenesulfonamide](/img/structure/B7499189.png)

![2-amino-N-[(2-chlorophenyl)methyl]-N-cyclopentylacetamide](/img/structure/B7499198.png)

![2-[(4-Ethoxyphenyl)methyl-(2-methoxyethyl)amino]acetic acid](/img/structure/B7499218.png)
